

# A Comparative Analysis of Intermolecular Forces and Boiling Points: Dipropylamine vs. Triethylamine

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## Compound of Interest

Compound Name: *Dipropylamine*

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[City, State] – [Date] – This guide presents a detailed comparison of the physical properties of **dipropylamine** and triethylamine, focusing on their boiling points and the underlying intermolecular forces. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a clear understanding of the physicochemical differences between secondary and tertiary amines with similar molecular weights.

**Dipropylamine**, a secondary amine, and triethylamine, a tertiary amine, share the same molecular formula ( $C_6H_{15}N$ ) and consequently have very similar molar masses. However, their boiling points exhibit a notable difference, which can be attributed to variations in the intermolecular forces they can participate in. This guide will delve into these differences, supported by experimental data and methodologies.

## Data Presentation: Physicochemical Properties

The key physical properties of **dipropylamine** and triethylamine are summarized in the table below for a direct comparison.

Property	Dipropylamine	Triethylamine
Molecular Formula	C <sub>6</sub> H <sub>15</sub> N	C <sub>6</sub> H <sub>15</sub> N
Molar Mass	101.19 g/mol	101.19 g/mol
Boiling Point	111 °C[1]	89 °C[1]
Amine Classification	Secondary	Tertiary
Intermolecular Forces	Hydrogen Bonding, Dipole-Dipole, Van der Waals	Dipole-Dipole, Van der Waals

## Analysis of Intermolecular Forces

The primary distinction in the intermolecular interactions between **dipropylamine** and triethylamine lies in the ability of **dipropylamine** to engage in hydrogen bonding.[2][3]

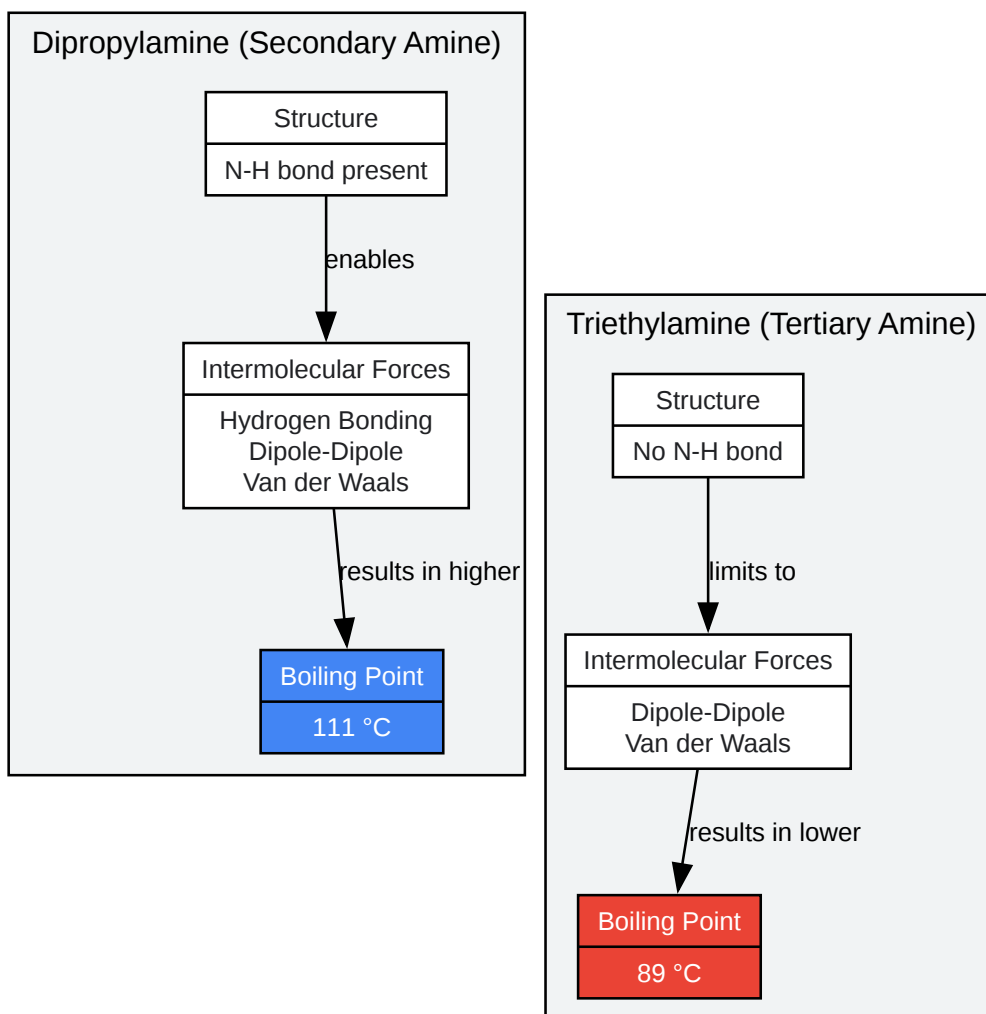
- **Dipropylamine** (Secondary Amine): As a secondary amine, **dipropylamine** possesses a hydrogen atom directly bonded to the nitrogen atom. This allows **dipropylamine** molecules to act as hydrogen bond donors, forming strong intermolecular hydrogen bonds with the lone pair of electrons on the nitrogen atom of neighboring molecules.[2][3][4] In addition to hydrogen bonding, **dipropylamine** also exhibits dipole-dipole interactions due to the polarity of the C-N and N-H bonds, as well as weaker van der Waals dispersion forces.[5][6]
- Triethylamine (Tertiary Amine): In contrast, triethylamine is a tertiary amine, meaning the nitrogen atom is bonded to three ethyl groups and has no directly attached hydrogen atoms. [7][8] Consequently, triethylamine cannot act as a hydrogen bond donor and cannot form hydrogen bonds with other triethylamine molecules.[8][9][10] The predominant intermolecular forces in triethylamine are the weaker dipole-dipole interactions and van der Waals forces. [11][12]

The significantly higher boiling point of **dipropylamine** (111 °C) compared to triethylamine (89 °C) is a direct consequence of the additional energy required to overcome the strong intermolecular hydrogen bonds in **dipropylamine**. [1]

## Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of the amines, the resulting intermolecular forces, and their effect on the boiling point.

### Boiling Point Comparison: Dipropylamine vs. Triethylamine



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Caption: Structure-Property Relationship of Amines.

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine the boiling points and analyze the intermolecular forces of **dipropylamine** and triethylamine.

## Determination of Boiling Point via the Thiele Tube

### Method

This method is a common and accurate procedure for determining the boiling point of a small liquid sample.

- Apparatus:
  - Thiele tube
  - Thermometer (-10 to 150 °C range)
  - Capillary tube (sealed at one end)
  - Small test tube or fusion tube
  - Rubber band or wire for attachment
  - Heating oil (mineral oil or silicone oil)
  - Bunsen burner or heating mantle
- Procedure:
  - A small amount (0.5-1 mL) of the amine sample (either **dipropylamine** or triethylamine) is placed into the small test tube.
  - A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
  - The test tube is securely attached to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
  - The Thiele tube is filled with heating oil to a level just above the side arm.

- The thermometer and test tube assembly are inserted into the Thiele tube, with the oil level high enough to submerge the sample.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.
- Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the liquid equals the atmospheric pressure.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This temperature is recorded.

## Analysis of Intermolecular Forces using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the presence of hydrogen bonding by observing the N-H stretching vibrations.

- Apparatus:
  - Fourier-Transform Infrared (FTIR) Spectrometer
  - Liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory
  - Samples of **dipropylamine** and triethylamine
- Procedure:
  - A background spectrum of the empty sample cell or the clean ATR crystal is recorded.
  - A thin film of the liquid amine sample is placed between the salt plates or a drop is placed on the ATR crystal.

- The infrared spectrum of the sample is recorded over a range of approximately 4000 to 600  $\text{cm}^{-1}$ .
- The process is repeated for the other amine.
- Data Analysis:
  - **Dipropylamine:** The spectrum is analyzed for a characteristic broad absorption band in the region of 3300-3500  $\text{cm}^{-1}$ , which corresponds to the N-H stretching vibration. The broadening of this peak is indicative of hydrogen bonding. Secondary amines typically show one N-H stretching band.
  - Triethylamine: The spectrum is examined in the same region (3300-3500  $\text{cm}^{-1}$ ). The absence of a significant absorption band in this region confirms the lack of N-H bonds and, therefore, the inability to act as a hydrogen bond donor.

## Analysis of Intermolecular Forces using Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy can also provide evidence for hydrogen bonding.

- Apparatus:
  - Nuclear Magnetic Resonance (NMR) Spectrometer
  - NMR tubes
  - Deuterated solvent (e.g.,  $\text{CDCl}_3$ )
  - Samples of **dipropylamine** and triethylamine
- Procedure:
  - A small amount of the amine sample is dissolved in a deuterated solvent in an NMR tube.
  - The  $^1\text{H}$  NMR spectrum is acquired.

- A few drops of deuterium oxide ( $D_2O$ ) are added to the NMR tube, the tube is shaken, and the spectrum is re-acquired.
- Data Analysis:
  - **Dipropylamine:** The  $^1H$  NMR spectrum will show a signal corresponding to the N-H proton. The chemical shift of this proton can be broad and variable, often appearing between 0.5 and 5.0 ppm, depending on concentration and temperature, due to hydrogen bonding.[8][13] Upon addition of  $D_2O$ , the N-H proton will exchange with deuterium, and the corresponding signal will disappear from the spectrum, confirming its identity.
  - Triethylamine: The  $^1H$  NMR spectrum will not show any signals in the region typical for N-H protons. The spectrum will consist of signals corresponding to the protons of the ethyl groups. The addition of  $D_2O$  will not cause any signals to disappear.

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